2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

Biocatalysis Ketoreductase Nebivolol synthesis

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CAS 943126-72-5), also designated Nebivolol Impurity 33, is a halogenated chromane derivative with molecular formula C₁₁H₁₀ClFO₂ and molecular weight 228.65 g/mol. The compound features a 6-fluoro-substituted chroman bicycle bearing an α-chloroketone side chain at the 2-position, which provides a reactive electrophilic centre and a chiral carbon atom.

Molecular Formula C11H10ClFO2
Molecular Weight 228.65 g/mol
CAS No. 943126-72-5
Cat. No. B1628419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
CAS943126-72-5
Molecular FormulaC11H10ClFO2
Molecular Weight228.65 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(=O)CCl
InChIInChI=1S/C11H10ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,11H,1,3,6H2
InChIKeyJOIVVMUMDLHKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CAS 943126-72-5): Procurement-Grade Reference Standard and Key Nebivolol Synthetic Intermediate


2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CAS 943126-72-5), also designated Nebivolol Impurity 33, is a halogenated chromane derivative with molecular formula C₁₁H₁₀ClFO₂ and molecular weight 228.65 g/mol [1]. The compound features a 6-fluoro-substituted chroman bicycle bearing an α-chloroketone side chain at the 2-position, which provides a reactive electrophilic centre and a chiral carbon atom. It is primarily established as a critical penultimate intermediate in the multistep synthesis of the β₁-adrenergic receptor blocker nebivolol (marketed as Bystolic®/Nebilet®), where the chloroketone moiety undergoes stereoselective enzymatic reduction to furnish chiral halohydrin building blocks [2]. Its secondary role is as a characterised reference standard for analytical method development, method validation (AMV), and quality control (QC) during abbreviated new drug application (ANDA) submissions and commercial production of nebivolol hydrochloride [3].

Why 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone Cannot Be Replaced by In-Class Chromane Analogs: Functional-Group Interdependence


The scientific and industrial value of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone resides in the synergistic combination of three structural features — the 6-fluoro substituent, the chroman bicycle, and the α-chloroketone electrophile — that together enable its dual role as a stereoselective enzymatic reduction substrate and a reliable analytical reference standard [1]. Substituting the 6-fluoro group (as in non-fluorinated chromane-2-carboxylic acid derivatives) alters lipophilicity and metabolic stability in downstream products, while replacing the chloroketone with a methyl ketone (e.g., 1-(6-fluorochroman-2-yl)ethanone, CAS 620176-90-1) eliminates the leaving-group capacity required for nucleophilic displacement and enzymatic ketoreductase recognition . The racemic nature of CAS 943126-72-5 further distinguishes it from single-enantiomer variants such as (S)-2-chloro-1-(6-fluorochroman-2-yl)ethanone (CAS 1219915-00-0), which command different procurement specifications for enantiopure synthesis campaigns. These interdependent structural determinants mean that generic substitution within the chromane class is not scientifically justifiable without requalification of the entire synthetic or analytical workflow [2].

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: Comparator-Anchored Quantitative Differentiation Evidence


Enzymatic Ketoreductase Reduction Yield: Chloroketone vs. Methyl Ketone Substrate Competence

The α-chloroketone moiety of 2-chloro-1-(6-fluorochroman-2-yl)ethanone is a prerequisite for enzymatic reduction by Ketoreductase 228 (KRED-228) from Syncozymes, achieving full conversion to diastereomeric halohydrins in 92% isolated yield at 40 °C over 2 days [1]. By contrast, the methyl ketone analog 1-(6-fluorochroman-2-yl)ethanone (CAS 620176-90-1) lacks the α-chloro substituent and cannot serve as a substrate for this stereoselective enzymatic step, which is the critical chiral-building-block-generating transformation in both (+)-nebivolol and (−)-nebivolol synthesis . Alternative ketoreductase enzymes (KRED-238, KRED-113, KRED-130) were screened and gave insufficient conversion of the chloroketone, confirming that both the substrate structure and enzyme identity are co-determinants of reaction success [1]. This establishes the chloroketone as functionally non-substitutable in the established biocatalytic route.

Biocatalysis Ketoreductase Nebivolol synthesis Stereoselective reduction

Synthetic Yield of Chloroketone Intermediate: Sulfur Ylide Route vs. Conventional Diazomethane Approach

Two independent synthetic protocols for producing 2-chloro-1-(6-fluorochroman-2-yl)ethanone from 6-fluorochromane-2-carboxylic acid have been published with quantitative yields. The sulfur ylide methodology reported by Bjørnes et al. (2025) delivers the chloroketone in 85% yield with >99% purity, replacing hazardous diazo compounds (e.g., diazomethane) conventionally used for one-carbon chain extension [1]. A separate protocol (Bjørnes et al., 2026) reports an 80% overall yield from the same starting material [2]. Sodium borohydride reduction of the resulting chloroketone proceeds in 92% yield to the racemic chlorohydrin mixture, with the four diastereomers baseline-resolved on a Chiralpak AD-H column (Rₛ > 1.5) and retention times of tR((S,R)-2) = 8.43 min, tR((R,S)-2) = 9.21 min, tR((S,S)-2) = 10.96 min, and tR((R,R)-2) = 11.65 min [2]. For comparison, the upstream methyl ester intermediate (methyl 6-fluorochromane-2-carboxylate) was obtained in 83% yield, and the β-keto sulfoxonium ylide intermediate in 86% yield, demonstrating that each transformation step has been individually optimised [1].

Process chemistry Nebivolol intermediate Sulfur ylide Chain homologation

Lipophilicity (XLogP3) Differentiation: 6-Fluoro-Chloroketone vs. Non-Fluorinated Chromane Scaffolds

The computed XLogP3 value for 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone is 2.8 [1], reflecting the lipophilicity-enhancing contribution of both the 6-fluoro substituent and the α-chloroketone side chain. The non-fluorinated chroman parent scaffold (chroman, CAS 493-08-3) has XLogP3 of 2.5 [2], while the downstream nebivolol intermediate 6-fluorochromane-2-carboxylic acid (CAS 99199-60-7) has a reported LogP of approximately 2.04 [3]. The ACD/LogP of the 6-fluorochroman core is 3.02 , indicating that the chloroketone functionalisation modulates — but does not dominate — the overall lipophilicity profile. The experimental ACD/LogP of the target compound is 2.75 , in close agreement with the computed XLogP3. The XLogP3 of the ethyl ester analog (rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester) is reported as 2.7 , suggesting that ester-to-chloroketone replacement produces a modest ΔlogP of +0.1. This incremental lipophilicity contributes to differential organic-phase partitioning during extractive workup in the synthetic sequence.

Lipophilicity Physicochemical properties ADME Chromane SAR

Validated GC-MS Quantification for Genotoxic Impurity Control: Linear Range and Recovery Data

A validated GC-MS method has been published specifically for the estimation of 2-chloro-1-(6-fluorochroman-2-yl)ethanone (designated impurity 1) as a process-related genotoxic impurity in nebivolol hydrochloride drug substance, alongside two related impurities: 2-chloro-1-(6-fluorochroman-2-yl)ethanol (impurity 2) and 6-fluoro-2-(oxiran-2-yl)chroman (impurity 3) [1]. The method demonstrated linearity across the range from the limit of quantification (LOQ) to 0.07 mg g⁻¹ with correlation coefficients exceeding 0.99 for each impurity, and recovery in the range of 70–130% under optimised sample preparation conditions [1]. The method was confirmed to be specific, precise, linear, accurate, and rugged [1]. This validated analytical framework provides procurement professionals with a regulatory-compliant specification for assessing batch-to-batch consistency of the chloroketone reference standard, which is essential for ANDA submissions where this compound is used as an impurity marker [2].

Genotoxic impurities GC-MS Method validation Pharmaceutical quality control

Crystal Structure Determination: Unit Cell Parameters and Solid-State Conformation

The single-crystal X-ray structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone has been determined and deposited in the Cambridge Structural Database (COD entry 2239961) [1]. The compound crystallises in the monoclinic space group P2₁/c with unit cell parameters a = 9.704 ± 0.003 Å, b = 9.72 ± 0.003 Å, c = 10.804 ± 0.004 Å, β = 101.637 ± 0.007°, and cell volume = 998.1 ± 0.6 ų at 296 ± 2 K [1]. The dihydropyran ring adopts a half-chair conformation, and the benzene ring, fluorine atom, and dihydropyran oxygen atom are essentially coplanar (r.m.s. deviation 0.007 Å) [2]. Molecules are linked by pairs of weak C–H⋯π hydrogen bonds forming inversion dimers [2]. In contrast, no published single-crystal structure exists for the non-fluorinated analog 2-chloro-1-(chroman-2-yl)ethanone or for the methyl ketone analog 1-(6-fluorochroman-2-yl)ethanone, meaning that definitive solid-state structural characterisation is uniquely available for the target compound among its closest structural neighbors.

X-ray crystallography Solid-state characterisation Chromane conformation Crystal packing

2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: Evidence-Based Procurement and Research Application Scenarios


Enantiopure Nebivolol API Manufacturing: Sourcing the Critical Chloroketone Intermediate

For pharmaceutical manufacturers producing enantiopure (+)-nebivolol or (−)-nebivolol under current Good Manufacturing Practice (cGMP), 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone (CAS 943126-72-5) represents the penultimate achiral intermediate before the stereochemistry-defining enzymatic reduction step [1]. Procurement specifications should require ≥99% purity (HPLC) to match the quality used in published KRED-228 biocatalytic protocols that deliver 92% yield of chiral halohydrins with >99% enantiomeric excess in the final API [2]. The validated GC-MS method (Maddala et al., 2016) with linearity from LOQ to 0.07 mg g⁻¹ and recovery of 70–130% provides a ready-to-implement incoming quality control framework for batch release testing .

Reference Standard Acquisition for ANDA Regulatory Submissions

Abbreviated New Drug Application (ANDA) filers for generic nebivolol hydrochloride require a fully characterised reference standard of Nebivolol Impurity 33 (CAS 943126-72-5) for analytical method validation (AMV) and quality control (QC) applications [1]. The compound is supplied with detailed characterisation data compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards (USP or EP) [1]. The published single-crystal X-ray structure (Shen et al., 2014) provides definitive solid-state identity that supports structure elucidation packages in DMF submissions, a level of characterisation not available for competing chromane analog reference standards [2].

Process Chemistry Optimisation: Benchmarking Alternative Synthetic Routes to the Chloroketone

Process R&D teams evaluating synthetic routes to nebivolol can benchmark their chloroketone intermediate yields against two independently published protocols: the sulfur ylide methodology delivering 85% yield and >99% purity (Bjørnes et al., Topics in Catalysis, 2025) [1], and a modified protocol affording 80% yield (Bjørnes et al., Catalysts, 2026) [2]. The sulfur ylide approach replaces hazardous diazomethane with trimethyl sulfoxonium iodide, offering a safer scalable alternative. Key procurement differentiators include: (i) the 6-fluoro substituent contributes to an XLogP3 of 2.8 , optimising organic-phase extractability during workup; and (ii) the chloroketone's melting point of ~85–90 °C enables crystallisation-based purification as an alternative to column chromatography.

Genotoxic Impurity Monitoring in Commercial Nebivolol Production

Quality control laboratories supporting commercial nebivolol hydrochloride production require the chloroketone (CAS 943126-72-5) as an analytically characterised impurity marker for genotoxic impurity monitoring [1]. The published GC-MS method validated by Maddala et al. (2016) demonstrates that this compound can be selectively quantified in the presence of the two other process-related genotoxic impurities — 2-chloro-1-(6-fluorochroman-2-yl)ethanol and 6-fluoro-2-(oxiran-2-yl)chroman — with a linear response (r > 0.99) across the regulatory-relevant concentration range up to 0.07 mg g⁻¹ [1]. Procurement of the impurity reference standard from suppliers offering full Certificates of Analysis with HPLC purity, MS, and NMR data ensures compliance with ICH M7 guidelines for mutagenic impurity control [2].

Quote Request

Request a Quote for 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.